2-[(Diallylamino)methyl]-4-fluoroaniline
Description
2-[(Diallylamino)methyl]-4-fluoroaniline is a fluorinated aniline derivative featuring a diallylamino-methyl substituent at the 2-position of the aromatic ring. While direct references to this compound are absent in the provided evidence, its structural analogs and synthesis pathways (e.g., substitution reactions with amines, as in ) suggest applications in pharmaceuticals, agrochemicals, or materials science.
Properties
IUPAC Name |
2-[[bis(prop-2-enyl)amino]methyl]-4-fluoroaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17FN2/c1-3-7-16(8-4-2)10-11-9-12(14)5-6-13(11)15/h3-6,9H,1-2,7-8,10,15H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUAMLMXCEOPSIJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN(CC=C)CC1=C(C=CC(=C1)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17FN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601205889 | |
| Record name | 2-Amino-5-fluoro-N,N-di-2-propen-1-ylbenzenemethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601205889 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1220039-27-9 | |
| Record name | 2-Amino-5-fluoro-N,N-di-2-propen-1-ylbenzenemethanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1220039-27-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Amino-5-fluoro-N,N-di-2-propen-1-ylbenzenemethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601205889 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Diallylamino)methyl]-4-fluoroaniline typically involves the reaction of 4-fluoroaniline with diallylamine in the presence of a suitable catalyst. The reaction conditions often include:
Temperature: The reaction is usually carried out at elevated temperatures to facilitate the formation of the desired product.
Catalyst: Common catalysts used in this reaction include palladium or other transition metals.
Solvent: Solvents such as ethanol or methanol are often used to dissolve the reactants and facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction conditions, leading to higher efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-[(Diallylamino)methyl]-4-fluoroaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into amines or other reduced forms.
Substitution: The fluorine atom on the aniline ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used as reducing agents.
Substitution Reagents: Halogenating agents such as chlorine or bromine can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce various amines.
Scientific Research Applications
2-[(Diallylamino)methyl]-4-fluoroaniline has diverse applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-[(Diallylamino)methyl]-4-fluoroaniline involves its interaction with specific molecular targets. The diallylamino group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their activity. The fluorine atom may also play a role in modulating the compound’s reactivity and binding affinity.
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
Halogenated Anilines
- 4-Fluoroaniline: The parent compound lacks the diallylamino-methyl group. It exhibits higher proton affinity (PA = 866 kJ/mol) and gas-phase basicity compared to 4-nitroaniline (PA = 828 kJ/mol) . This property enhances its reactivity in acid-catalyzed reactions.
- 4-Chloro- and 4-Bromoaniline Derivatives : Substitution with chlorine or bromine at the 4-position improves cholinesterase inhibition (e.g., IC₅₀ values <50 µM for BChE inhibition) compared to 4-fluoroaniline analogs .
Amine-Substituted Derivatives
- 2-[(Dimethylamino)methyl]-4-fluoroaniline (): Structure: Replaces diallylamino with dimethylamino. Properties: Lower molecular weight (168.21 g/mol vs. ~235 g/mol for the diallyl analog) and reduced steric hindrance. Likely higher solubility in polar solvents due to smaller substituents.
- N-{2-[2-(sec-Butyl)phenoxy]propyl}-4-fluoroaniline (): Structure: Incorporates a phenoxy-propyl-sec-butyl chain. Properties: Increased hydrophobicity (logP ~4.3) compared to the diallylamino derivative, which may enhance blood-brain barrier penetration .
Cholinesterase Inhibition
- 4-Fluoroaniline Carbamates: Exhibit moderate BChE inhibition (IC₅₀ ~1.97 µM for methyl(phenyl)carbamate 4c) . The diallylamino group in the target compound could modulate activity by altering steric interactions with enzyme active sites.
Analgesic Activity
- 3-Chloro-N-((5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazole-2-yl)methyl)-4-fluoroaniline (): Demonstrated potent antinociceptive activity (50 mg/kg dose) in mice. The diallylamino analog may exhibit similar efficacy if the substituent enhances target binding.
Physicochemical Properties
- logP Trends: Bulky substituents (e.g., diallylamino) increase hydrophobicity compared to smaller groups (dimethylamino) .
- Boiling Points: Fluorine's electron-withdrawing effect reduces volatility compared to non-fluorinated analogs.
Biological Activity
2-[(Diallylamino)methyl]-4-fluoroaniline (CAS Number: 1220039-27-9) is a chemical compound characterized by its unique structure, which includes a diallylamino group and a fluorinated aniline moiety. Its molecular formula is C13H17FN, with a molecular weight of 220.29 g/mol. This compound has garnered attention due to its potential biological activities, particularly in medicinal chemistry.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The diallylamino group enhances its nucleophilicity, allowing it to participate in reactions with electrophilic centers in biological molecules. The presence of the fluorine atom can influence the compound's lipophilicity and electronic properties, potentially affecting its interaction with enzymes and receptors.
Enzyme Inhibition
Another area of interest is the compound's potential as an inhibitor of cholinesterases, which are enzymes involved in neurotransmitter regulation. Inhibitors that demonstrate selectivity for acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) have been identified, with some compounds showing IC50 values significantly lower than established drugs like rivastigmine . The unique structure of this compound may confer similar inhibitory properties.
Case Studies and Experimental Data
Several studies have reported on the biological activities related to compounds structurally similar to this compound. Below is a summary table of relevant findings:
Synthesis and Structural Analysis
The synthesis of this compound involves various organic reactions that can yield different derivatives with potentially enhanced biological activities. The introduction of fluorine atoms into organic compounds has been shown to modify their pharmacokinetic properties significantly, making them more effective as therapeutic agents.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
